Tert-butyl[(2,3-dimethylphenyl)methyl]amine
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Overview
Description
Tert-butyl[(2,3-dimethylphenyl)methyl]amine is an organic compound with the molecular formula C13H21N. It is a tertiary amine, characterized by the presence of a tert-butyl group attached to a nitrogen atom, which is further connected to a benzyl group substituted with two methyl groups at the 2 and 3 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl[(2,3-dimethylphenyl)methyl]amine typically involves the alkylation of a suitable amine precursor with a tert-butyl halide. One common method is the reaction of 2,3-dimethylbenzylamine with tert-butyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene, under reflux conditions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification steps like distillation or recrystallization are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl[(2,3-dimethylphenyl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the compound into secondary or primary amines, depending on the reducing agent and conditions used.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; reactions often require a base such as triethylamine or pyridine.
Major Products Formed
Oxidation: Amine oxides
Reduction: Secondary or primary amines
Substitution: Various substituted amines depending on the reactants used.
Scientific Research Applications
Tert-butyl[(2,3-dimethylphenyl)methyl]amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate or as an intermediate in the synthesis of therapeutic agents.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties
Mechanism of Action
The mechanism of action of tert-butyl[(2,3-dimethylphenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved may include modulation of signal transduction, alteration of metabolic processes, or interference with cellular functions .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl[(2,5-dimethylphenyl)methyl]amine
- tert-Butyl[(3-methylphenyl)methyl]amine
- tert-Butyl[(4-methylphenyl)methyl]amine
Uniqueness
Tert-butyl[(2,3-dimethylphenyl)methyl]amine is unique due to the specific positioning of the methyl groups on the benzyl ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different steric and electronic effects, leading to distinct properties and applications .
Properties
Molecular Formula |
C13H21N |
---|---|
Molecular Weight |
191.31 g/mol |
IUPAC Name |
N-[(2,3-dimethylphenyl)methyl]-2-methylpropan-2-amine |
InChI |
InChI=1S/C13H21N/c1-10-7-6-8-12(11(10)2)9-14-13(3,4)5/h6-8,14H,9H2,1-5H3 |
InChI Key |
XCIYSHOMRCZKJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)CNC(C)(C)C)C |
Origin of Product |
United States |
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